Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
CAS No.:
Cat. No.: VC13667391
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N2O3 |
|---|---|
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate |
| Standard InChI | InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)5-4-8(14)12-11/h4-7H2,1-3H3,(H,12,14) |
| Standard InChI Key | CNVHZRFVBVFHKZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)N2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)N2 |
Introduction
Chemical Structure and Properties
Structural Features
The compound features a spiro junction at the 3.4 position, comprising a three-membered azetidine ring fused to a four-membered lactam ring. The tert-butyl carbamate group at position 2 serves as a protective moiety, enabling selective deprotection for downstream functionalization .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 226.27 g/mol | |
| Boiling Point | 399.1 ± 35.0 °C (Predicted) | |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | |
| pKa | 15.62 ± 0.20 (Predicted) | |
| Storage Conditions | 2–8°C, sealed, dry |
The compound’s weak basicity (pKa ~15.62) and thermal stability facilitate its use in diverse synthetic conditions .
Synthesis and Scalability
Route 1: Cyclization of tert-Butyl 2-Oxoacetate
A solution of tert-butyl 2-oxoacetate reacts with 1,3-diaminopropane under argon, followed by Dess-Martin periodinane oxidation. This method achieves a 73% yield after flash chromatography .
Route 2: Bifunctional Intermediate Strategy
Starting from 1,1,3-tribromo-2,2-dimethylcyclopropane, this route emphasizes selective derivatization of the azetidine and cyclobutane rings. It achieves 98% yield via gradient chromatography (15–100% Et₂O/pentane) .
Comparison of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | 73% | 98% |
| Scalability | Moderate | High |
| Functionalization Scope | Limited to ketone derivatives | Broad (azetidine/cyclobutane) |
Route 2 is preferred for large-scale synthesis due to higher yields and versatility .
Applications in Medicinal Chemistry
Enzyme Inhibitor Development
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KHK Inhibitors: Used in diabetes and obesity therapeutics by modulating fructose metabolism .
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NAMPT Inhibitors: Target cancer cell NAD+ biosynthesis, inducing apoptosis .
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ROCK Inhibitors: Applied in cardiovascular diseases and glaucoma via Rho kinase modulation .
Targeted Protein Degradation
The compound serves as a precursor for proteolysis-targeting chimeras (PROTACs), enabling degradation of androgen receptors in prostate cancer models .
Antibacterial Agents
Derivatives exhibit activity against Mycobacterium tuberculosis by inhibiting cell wall synthesis enzymes. For example, TFA deprotection yields amine intermediates for WDR5-MYC inhibitor synthesis.
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Personal protective equipment (gloves, goggles) and ventilation are mandatory .
Recent Research Advances
Sigma-1 Receptor Antagonists
Functionalized derivatives enhance morphine’s antinociceptive effects and reverse tolerance in murine models, offering potential in pain management.
Photoredox Catalysis Applications
Visible-light-mediated dicarbofunctionalization incorporates spirocyclic scaffolds into styrene derivatives, achieving 76% yield for complex architectures.
Structural Optimization Studies
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